2-Aminoethanethiol;2,3-dihydroxybutanedioate;hydron
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Overview
Description
2-Aminoethanethiol;2,3-dihydroxybutanedioate;hydron is a compound that combines the properties of 2-aminoethanethiol and 2,3-dihydroxybutanedioate. 2-Aminoethanethiol, also known as cysteamine, is a small molecule containing both an amine and a thiol group. It is known for its role in biological systems and its use in various chemical applications. 2,3-Dihydroxybutanedioate, commonly known as tartaric acid, is a naturally occurring organic acid found in many plants, particularly grapes. The combination of these two compounds results in a unique molecule with diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethanethiol can be achieved through several methods. One common method involves the reaction of ethanolamine with hydrogen bromide to form β-bromoethylamine, which is then cyclized with carbon disulfide in the presence of sulfuric acid, followed by hydrolysis to yield 2-aminoethanethiol . Another method involves the addition of hydrogen sulfide to ethyleneimine .
Industrial Production Methods
Industrial production of 2-aminoethanethiol typically follows the same synthetic routes as laboratory methods but on a larger scale. The reactions are carefully controlled to ensure high yield and purity of the final product. The use of robust industrial equipment allows for efficient handling of the reactants and products, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Aminoethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amine and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of cystamine (disulfide form of cysteamine).
Reduction: Regeneration of 2-aminoethanethiol from cystamine.
Substitution: Formation of various derivatives depending on the substituents used.
Scientific Research Applications
2-Aminoethanethiol;2,3-dihydroxybutanedioate;hydron has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-aminoethanethiol involves its ability to interact with cystine, reducing it to cysteine and cysteamine. This reaction helps in the management of cystinosis by reducing the accumulation of cystine in cells . The thiol group of 2-aminoethanethiol also allows it to act as a scavenger of free radicals, providing radioprotective effects .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptoethylamine: Similar to 2-aminoethanethiol but lacks the additional functional groups present in the combined compound.
Cysteine: An amino acid with a thiol group, similar in structure to 2-aminoethanethiol.
Tartaric Acid: An organic acid similar to 2,3-dihydroxybutanedioate but without the amine and thiol functionalities.
Uniqueness
2-Aminoethanethiol;2,3-dihydroxybutanedioate;hydron is unique due to the presence of both amine and thiol groups along with the dihydroxybutanedioate moiety. This combination imparts unique chemical reactivity and biological activity, making it useful in a variety of applications that similar compounds cannot achieve .
Properties
Molecular Formula |
C6H13NO6S |
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Molecular Weight |
227.24 g/mol |
IUPAC Name |
2-aminoethanethiol;2,3-dihydroxybutanedioate;hydron |
InChI |
InChI=1S/C4H6O6.C2H7NS/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2 |
InChI Key |
NSKJTUFFDRENDM-UHFFFAOYSA-N |
Canonical SMILES |
[H+].[H+].C(CS)N.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Origin of Product |
United States |
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